molecular formula C10H9FN2O B8508778 3-ethyl-7-fluoroquinoxalin-2(1H)-one

3-ethyl-7-fluoroquinoxalin-2(1H)-one

Cat. No.: B8508778
M. Wt: 192.19 g/mol
InChI Key: VMODGGAYMOZBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-7-fluoroquinoxalin-2(1H)-one is a heterocyclic compound featuring a quinoxalin-2(1H)-one core substituted with an ethyl group at the C3 position and a fluorine atom at C5. Quinoxalin-2(1H)-ones are structurally related to quinazolinones and are recognized for their pharmaceutical relevance, particularly in drug discovery due to their ability to interact with biological targets such as enzymes and receptors . The ethyl group at C3 and fluorine at C7 likely influence the compound’s electronic properties, solubility, and binding affinity.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-ethyl-7-fluoro-1H-quinoxalin-2-one

InChI

InChI=1S/C10H9FN2O/c1-2-7-10(14)13-9-5-6(11)3-4-8(9)12-7/h3-5H,2H2,1H3,(H,13,14)

InChI Key

VMODGGAYMOZBHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)F)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent type and position, significantly altering their physicochemical and biological profiles. Below is a comparative overview:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
3-Ethyl-7-fluoroquinoxalin-2(1H)-one C3: Ethyl; C7: Fluoro C₁₁H₁₀FN₂O 220.21 Potential drug candidate (hypothetical) N/A
7-Methoxy-3-methylquinoxalin-2(1H)-one C3: Methyl; C7: Methoxy C₁₀H₁₀N₂O₂ 206.20 Higher solubility due to methoxy
6-Bromo-7-methoxyquinoxalin-2(1H)-one C6: Bromo; C7: Methoxy C₉H₇BrN₂O₂ 271.07 Electrophilic reactivity (bromo group)
3-CF₂H-quinoxalin-2-one C3: Difluoromethyl C₉H₆F₂N₂O 200.15 Enhanced metabolic stability
7-(Trifluoromethyl)quinoxalin-2(1H)-one C7: Trifluoromethyl C₉H₅F₃N₂O 214.14 High lipophilicity; research use
7-Fluoro-8-methylquinoxalin-2(1H)-one C7: Fluoro; C8: Methyl C₉H₇FN₂O 178.16 Compact structure; unknown bioactivity
Key Observations:
  • C3 Substituents: Ethyl (target compound) vs. methyl or difluoromethyl . Difluoromethyl (CF₂H) introduces electronegativity and metabolic resistance, a strategy common in fluorinated drug design .
  • C7 Substituents : Fluoro (target) vs. methoxy or trifluoromethyl . Fluoro enhances electronegativity and membrane permeability, whereas methoxy increases solubility but may reduce bioavailability. Trifluoromethyl at C7 drastically elevates lipophilicity, impacting blood-brain barrier penetration .

Physicochemical Properties

  • Solubility: Methoxy-substituted derivatives (e.g., 7-methoxy-3-methylquinoxalin-2(1H)-one) exhibit higher aqueous solubility due to polar oxygen atoms, whereas trifluoromethyl or ethyl groups reduce solubility .
  • Lipophilicity : Fluorinated derivatives (e.g., 3-CF₂H and 7-trifluoromethyl) show increased logP values, favoring membrane permeability but risking off-target interactions .
  • Stability : Difluoromethyl and trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation, a critical advantage in pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.